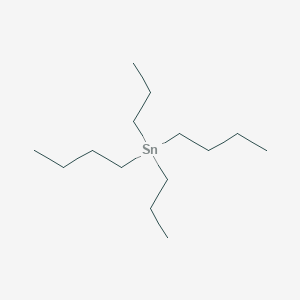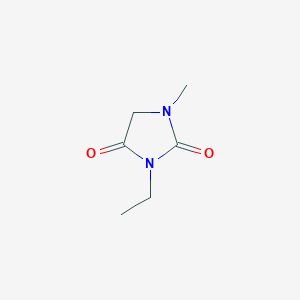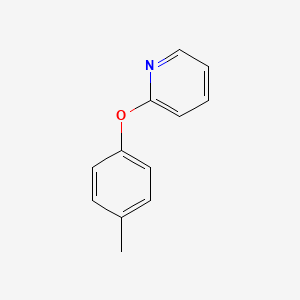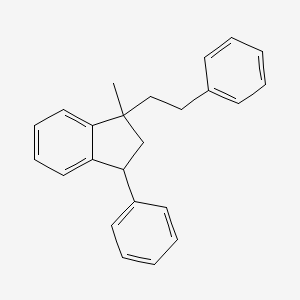
Dibutyl(dipropyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(dipropyl)stannane: is an organotin compound with the molecular formula C14H32Sn . Organotin compounds are characterized by the presence of tin (Sn) bonded to organic groups. These compounds have a wide range of applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutyl(dipropyl)stannane can be synthesized through several methods, including the reaction of tin tetrachloride with butyl and propyl Grignard reagents. The reaction typically involves the following steps:
- Preparation of butyl and propyl Grignard reagents by reacting butyl and propyl bromides with magnesium in anhydrous ether.
- Addition of tin tetrachloride to the Grignard reagents under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Dibutyl(dipropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the butyl or propyl groups are replaced by other organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different organic groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibutyl(dipropyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the preparation of other organotin compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It has shown effectiveness against various bacterial and fungal strains.
Medicine: Research has explored the potential use of this compound in pharmaceuticals, particularly in the development of anticancer drugs. The compound has shown promise in inhibiting certain cancer cell lines.
Industry: In the industrial sector, this compound is used as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).
Wirkmechanismus
The mechanism of action of dibutyl(dipropyl)stannane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may disrupt cellular processes by interacting with membrane proteins and other cellular components.
Vergleich Mit ähnlichen Verbindungen
- Dibutyltin dichloride
- Tributyltin chloride
- Tetrabutyltin
Comparison: Dibutyl(dipropyl)stannane is unique due to its specific combination of butyl and propyl groups, which confer distinct chemical properties compared to other organotin compounds. For example, tributyltin chloride is known for its strong biocidal activity, while this compound may have different reactivity and applications due to its mixed alkyl groups.
Eigenschaften
CAS-Nummer |
3634-61-5 |
|---|---|
Molekularformel |
C14H32Sn |
Molekulargewicht |
319.11 g/mol |
IUPAC-Name |
dibutyl(dipropyl)stannane |
InChI |
InChI=1S/2C4H9.2C3H7.Sn/c2*1-3-4-2;2*1-3-2;/h2*1,3-4H2,2H3;2*1,3H2,2H3; |
InChI-Schlüssel |
AYWNWXAILJXROY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCC)(CCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate](/img/structure/B14144368.png)
![1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14144370.png)

![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)




![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
![N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B14144419.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)
